molecular formula C13H21NO B8358350 N-Diethylnorephedrine

N-Diethylnorephedrine

Cat. No.: B8358350
M. Wt: 207.31 g/mol
InChI Key: JMFCQRKXGIHOAN-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Diethylnorephedrine (chemical name: (1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol) is a chiral amino alcohol derivative structurally related to ephedrine and norephedrine. It is characterized by a phenylpropanolamine backbone with two ethyl groups attached to the nitrogen atom. This compound has garnered attention in both catalytic and pharmacological contexts. As a chiral ligand, it facilitates asymmetric synthesis, notably in Baeyer-Villiger oxidations and organozinc additions, achieving enantiomeric excess (e.e.) values up to 80% . Pharmacologically, it is a primary metabolite of the anorexiant drug diethylpropion, formed via carbonyl reduction .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13-/m0/s1

InChI Key

JMFCQRKXGIHOAN-AAEUAGOBSA-N

Isomeric SMILES

CCN(CC)[C@@H](C)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • N-Alkylation: The presence of ethyl groups in this compound enhances lipophilicity compared to norephedrine, influencing metabolic stability and receptor interactions.
  • Stereochemistry : The (1R,2S) configuration is critical for enantioselective catalysis and metabolic activity .

Pharmacological and Metabolic Profiles

Metabolic Pathways

  • This compound: Major metabolite of diethylpropion via hepatic carbonyl reduction. Further metabolized to N-ethylnorephedrine .
  • Diethylpropion : Undergoes N-deethylation (to active metabolites) and deamination (to inactive hippuric acid) .
  • N-Methylephedrine: Metabolized via N-demethylation to norephedrine, a decongestant .

Pharmacological Activity

Compound Primary Use Key Effects
This compound Metabolite (anorexiant) Modest CNS stimulation
Diethylpropion Obesity treatment Appetite suppression
L-Norephedrine Decongestant α-adrenergic agonist
N-Methylephedrine Antitussive Bronchodilation

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